Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound, in particular, features a thiophene ring substituted with a methyl ester, a phenylsulfonyl group, and an acetylamino group, making it a molecule of interest for various scientific research and industrial applications.
Mechanism of Action
Target of Action
Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate is a complex organic compoundSimilar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that similar compounds interact with their targets, causing changes at the molecular level that can lead to various biological effects .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that these compounds may affect a variety of biochemical pathways.
Pharmacokinetics
The compound’s physical and chemical properties, such as its solubility in some organic solvents like chloroform and dichloromethane , may influence its bioavailability.
Result of Action
Similar compounds, such as indole derivatives, have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the compound is a colorless or light yellow liquid , and its properties may be influenced by factors such as temperature, pH, and the presence of other substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with sulfonyl chlorides and acetylating agents under controlled conditions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol using reducing agents such as lithium aluminum hydride.
Substitution: The acetylamino group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-sulfonylamino-2-thiophenecarboxylate
- Phenylsulfonylacetylthiophene
Uniqueness
Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phenylsulfonyl and acetylamino groups allows for versatile modifications and interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 3-[[2-(benzenesulfonyl)acetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S2/c1-20-14(17)13-11(7-8-21-13)15-12(16)9-22(18,19)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHANWHKAZBZLNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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